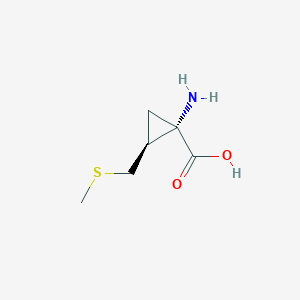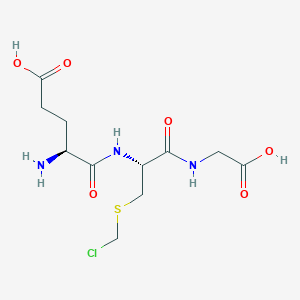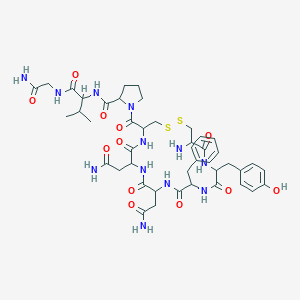
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine, also known as MMDA, is a xanthine derivative that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's mechanism of action involves its ability to bind to the A2A adenosine receptor and block its activation. This results in increased dopamine release, which has been linked to the compound's psychoactive effects. This compound has also been found to have affinity for other adenosine receptor subtypes, as well as other neurotransmitter systems.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has been found to increase the release of other neurotransmitters such as serotonin and norepinephrine. It has also been found to have anti-inflammatory effects and to inhibit platelet aggregation.
実験室実験の利点と制限
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's selectivity for the A2A adenosine receptor makes it a useful tool for studying this receptor system. However, its psychoactive effects and potential for abuse make it unsuitable for use in human studies. Additionally, its limited solubility and stability can make it difficult to work with in the lab.
将来の方向性
Future research on (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine could focus on its potential as a therapeutic agent for neurological disorders, as well as its potential as a tool for studying the adenosine receptor system. Other areas of interest could include exploring its effects on other neurotransmitter systems, investigating its anti-inflammatory effects, and developing more stable and soluble analogs for use in the lab.
合成法
The synthesis of (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine involves the reaction of 1,3-dipropylxanthine with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield this compound. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the adenosine receptor system. This compound has been found to be a potent and selective antagonist of the A2A adenosine receptor, which has implications for the treatment of Parkinson's disease and other neurological disorders.
特性
CAS番号 |
151539-62-7 |
|---|---|
分子式 |
C21H24N4O4 |
分子量 |
396.4 g/mol |
IUPAC名 |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N4O4/c1-4-10-24-19-18(20(26)25(11-5-2)21(24)27)23(3)17(22-19)9-7-14-6-8-15-16(12-14)29-13-28-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b9-7+ |
InChIキー |
WFCADBVZUZQONR-VQHVLOKHSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
同義語 |
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)
![2-(4-chlorophenyl)-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B234235.png)


![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)








